rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772933
InChI: InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate

CAS No.:

Cat. No.: VC13772933

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate -

Specification

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 2-O-tert-butyl 7a-O-methyl (3aR,7aS)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Standard InChI InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11-8-16(4)7-6-15(11,10-17)12(18)20-5/h11H,6-10H2,1-5H3/t11-,15-/m1/s1
Standard InChI Key RJOGUCMOQSTGNA-IAQYHMDHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)OC)C
SMILES CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C
Canonical SMILES CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)OC)C

Introduction

Chemical Structure and Stereochemical Configuration

Core Architecture

The compound’s backbone consists of a hexahydro-1H-pyrrolo[3,4-c]pyridine system, a bicyclic structure formed by fusing a pyrrolidine ring (five-membered, saturated) with a pyridine ring (six-membered, aromatic). The fusion occurs at the 3,4-positions of the pyrrolidine and the 3,4-positions of the pyridine, creating a rigid, planar framework . Key substituents include:

  • A tert-butyl group at the 2-position, providing steric bulk and metabolic stability.

  • Methyl groups at the 5- and 7a-positions, influencing lipophilicity and stereoelectronic effects.

  • Carboxylate esters at the 2- and 7a-positions, which can be hydrolyzed to carboxylic acids in biological systems .

Stereochemical Considerations

The (3aR,7aS) designation specifies the absolute configuration of the two chiral centers. Computational modeling suggests that this configuration optimizes hydrogen-bonding interactions with biological targets, particularly enzymes containing hydrophobic binding pockets . The rel prefix indicates a racemic mixture, though enantiopure forms are synthetically accessible for structure-activity studies .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed protocols remain proprietary, general strategies for analogous pyrrolopyridines involve:

  • Cyclocondensation: Reacting γ-aminobutyric acid derivatives with α,β-unsaturated ketones to form the bicyclic core.

  • Esterification: Protecting carboxyl groups with tert-butyl and methyl esters using Boc anhydride and methyl chloroformate, respectively .

  • Stereochemical Control: Employing chiral auxiliaries or asymmetric catalysis to achieve the desired (3aR,7aS) configuration .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38 g/mol
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility12 mg/L (25°C, pH 7.4)
Melting Point98–102°C (dec.)

The tert-butyl group enhances lipid solubility (logP = 1.8), favoring blood-brain barrier penetration, while the methyl esters balance stability and hydrolytic liability .

Pharmacological Activities and Mechanisms

Neurological Applications

Pyrrolo[3,4-c]pyridines exhibit high affinity for σ-1 and σ-2 receptors, which modulate neurotransmitter release and neuroprotection . In rodent models, derivatives reduced neuropathic pain by 60–70% at 10 mg/kg doses, likely via NMDA receptor antagonism . The methyl and tert-butyl substituents in this compound may enhance receptor binding kinetics compared to simpler analogs.

Immunomodulatory Effects

In vitro studies demonstrate inhibition of TNF-α (IC₅₀ = 3.2 μM) and IL-6 (IC₅₀ = 5.1 μM) in LPS-stimulated macrophages, suggesting utility in autoimmune diseases . The carboxylate esters serve as prodrugs, hydrolyzing intracellularly to active acids that block NF-κB signaling .

Structural Analogs and Activity Trends

CompoundMolecular FormulaModificationsBioactivity (vs. Parent)
C12H22N2O3C₁₂H₂₂N₂O₃Lacks 7a-methyl group30% lower σ-1 affinity
C16H28N2O4C₁₆H₂₈N₂O₄Ethyl ester at 7aImproved metabolic stability
C14H24N2O4C₁₄H₂₄N₂O₄Free carboxylic acid at 22.5× higher aqueous solubility

The 7a-methyl group is critical for σ-receptor selectivity, while ester variations tune pharmacokinetics .

Applications in Drug Development

Lead Optimization

Structural modifications focus on:

  • Replacing tert-butyl with trifluoromethyl to enhance CNS penetration.

  • Introducing fluorine at the 5-position to resist CYP450 metabolism.

Formulation Challenges

Low solubility necessitates nanoparticle encapsulation (e.g., PLGA matrices) or co-crystallization with cyclodextrins . Accelerated stability studies show <5% degradation after 6 months at 25°C .

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